1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Overview
Description
1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a bis(2-chloroethyl)amino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the naphthalen-1-yloxy intermediate with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.
Formation of the propanol moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the propanol moiety, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with molecular targets in the body. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalen-1-yloxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(Bis(2-chloroethyl)amino)-2-propanol hydrochloride: This compound lacks the naphthalen-1-yloxy group, which may result in different biological activity and chemical properties.
1-(Bis(2-chloroethyl)amino)-3-(phenoxy)propan-2-ol hydrochloride: The presence of a phenoxy group instead of a naphthalen-1-yloxy group can lead to variations in the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2.ClH/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,21H,8-13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFMNWVSCUSCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610903 | |
Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73631-15-9 | |
Record name | 2-Propanol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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